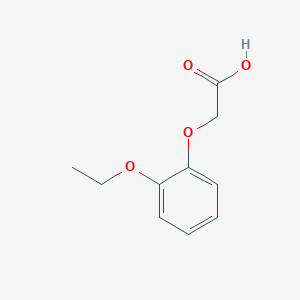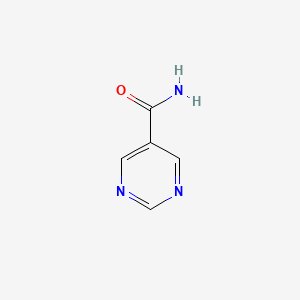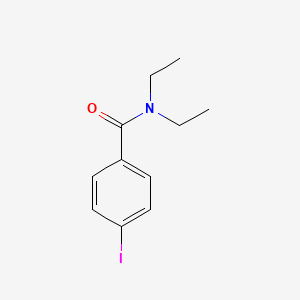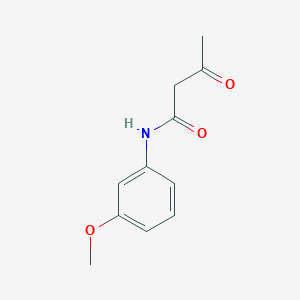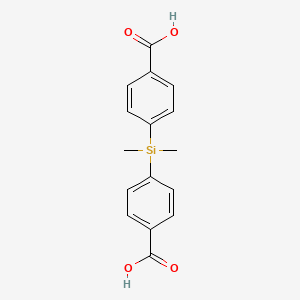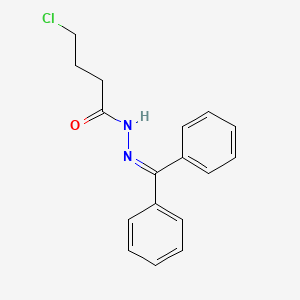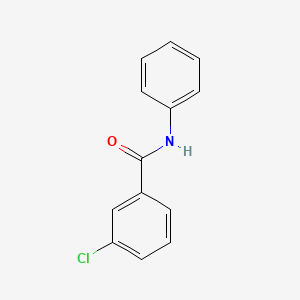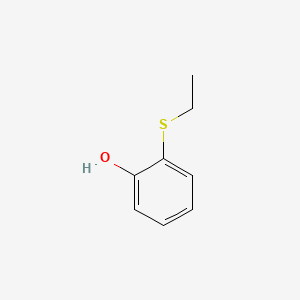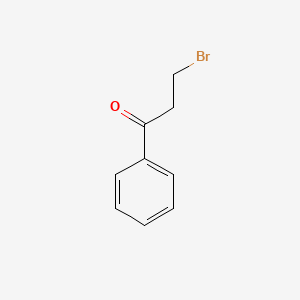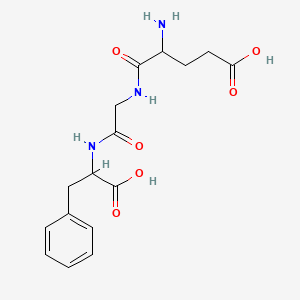
H-Glu-Gly-Phe-OH
描述
Glu-Gly-Phe is a tripeptide consisting of L-glutamic acid, glycine and L-phenylalanine residues joined in sequence. It derives from a L-glutamic acid and a L-phenylalanine.
科学研究应用
生物医学应用中的水凝胶形成
H-Glu-Gly-Phe-OH: 被确定为自组装二肽水凝胶形成的关键组成部分 。这些水凝胶因其生物相容性和模拟天然组织结构的能力而在生物医学领域受到高度重视。它们可用于各种应用,例如药物递送系统,其中它们可以提供治疗剂的控释,以及在组织工程中,它们用作细胞生长和再生的支架。
抗氧化肽筛选和评价
该三肽还参与抗氧化肽的筛选和评价 。抗氧化肽在食品科学、制药和化妆品行业中起着至关重要的作用。它们因其潜在的抗氧化应激和相关疾病的保护作用而受到研究。筛选过程可识别具有高抗氧化活性的肽,然后可以进一步评估其治疗潜力。
超分子化学
在超分子化学领域,This compound有助于研究肽自组装过程 。这项研究对于理解从简单构建块形成复杂结构至关重要,并对设计具有特定性能的新材料(例如自修复材料或响应性表面)具有重要意义。
药物载体开发
该化合物形成水凝胶的能力使其成为开发药物载体的候选者 。这些载体可以封装药物并保护其免受降解,确保它们有效地到达体内的目标部位。这种应用对于对胃肠道恶劣条件敏感或需要靶向递送到特定组织的药物特别相关。
分子机制研究
对This compound分子机制的研究可以阐明其在各种生物过程中的作用 。了解这些机制对于开发新的治疗策略以及设计可以调节特定细胞通路的肽至关重要。
化妆品行业应用
该三肽的特性正在被探索用于化妆品行业 。其潜在的抗氧化活性可以在护肤品中得到利用,以保护皮肤免受环境损伤并改善整体皮肤健康。
蛋白质工程
This compound: 也可以用于蛋白质工程,研究肽和蛋白质的构象行为 。这项研究可以导致开发具有工业或医疗应用所需性能的新蛋白质。
生物相容性材料的开发
最后,该化合物在生物相容性材料形成中的作用是一个重要的研究领域 。这些材料在医疗器械和植入物中具有应用,提供了与生物组织的相容性并降低了发生不良反应的风险。
属性
IUPAC Name |
4-amino-5-[[2-[(1-carboxy-2-phenylethyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6/c17-11(6-7-14(21)22)15(23)18-9-13(20)19-12(16(24)25)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQVYZXPYSYPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294763 | |
| Record name | glu-gly-phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42155-93-1 | |
| Record name | NSC97953 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | glu-gly-phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80294763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of H-Glu-Gly-Phe-OH?
A1: this compound has the molecular formula C15H21N3O7 and a molecular weight of 351.35 g/mol.
Q2: Are there any characteristic spectroscopic features of this tripeptide?
A2: While a specific spectroscopic study focusing solely on this compound isn't available in the provided research, related studies utilize techniques like mass spectrometry [1, 3] and nuclear magnetic resonance (NMR) [14] to analyze similar peptides. These techniques are valuable for identifying fragmentation patterns, confirming peptide synthesis, and investigating conformational properties.
Q3: How do structural modifications to the peptide sequence impact its activity?
A3: Research indicates that even slight changes in amino acid sequence within peptides can significantly alter their biological activity. For example, replacing Gly with D-Ala in the opioid peptide Tyr-Gly-Gly-Phe-Met-Arg-Gly-Leu significantly changes its conformational preferences and potentially its activity [8, 11]. Additionally, changing the position of Lys and Glu in cyclic peptide analogs affects their opioid activity [3].
Q4: Can the stability of this compound be enhanced through specific formulation strategies?
A4: While the provided research doesn't focus on this compound formulation, general peptide formulation strategies often involve lyophilization, the use of stabilizing excipients, or encapsulation techniques [17]. These approaches aim to minimize degradation, improve solubility, and enhance the peptide's shelf life.
Q5: Does this compound possess any known biological activity?
A5: While specific bioactivity data for this compound is not directly addressed in the research provided, related studies indicate its potential relevance in various biological contexts. For instance, this compound is structurally similar to peptides known to interact with enzymes like pepsin [18] and influence processes such as leucocyte migration [6]. These studies suggest a potential, albeit unexplored, bioactivity for this tripeptide.
Q6: What insights do we have into the fragmentation pathways of peptides containing Glu residues?
A6: Mass spectrometry studies reveal distinct fragmentation patterns for peptides containing Glu. Protonated dipeptides containing Glu primarily eliminate H2O and H-Xxx-OH plus CO, producing the glutamic acid immonium ion with a mass-to-charge ratio (m/z) of 102 [1]. These fragmentation patterns are valuable for identifying and characterizing Glu-containing peptides.
Q7: Can computational chemistry be used to predict the properties and interactions of peptides like this compound?
A7: Absolutely. Computational tools like conformational analysis and quantitative structure-activity relationship (QSAR) models are crucial for understanding peptide behavior [8, 11, 12]. These methods help predict how different peptide sequences fold, interact with targets, and potentially exhibit specific biological activities.
Q8: What future research avenues are relevant to fully understanding this compound?
A8: Investigating its interactions with potential biological targets (e.g., enzymes, receptors) is crucial. Additionally, exploring its stability, degradation pathways, and potential formulation strategies would be beneficial. Further research using advanced analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry, is essential for comprehensive characterization.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


